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Compound of Interest

Compound Name: Diethanolammonium linoleate

Cat. No.: B15194538 Get Quote

Spectroscopic Analysis of Diethanolammonium
Linoleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of

Diethanolammonium linoleate, a compound of interest in various research and development

applications. The following sections detail its characterization using Nuclear Magnetic

Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass

Spectrometry (MS), offering a comprehensive resource for its identification and analysis.

Spectroscopic Data
The spectroscopic data for Diethanolammonium linoleate is summarized below. The data for

¹H NMR and FTIR are based on experimental findings, while the ¹³C NMR and Mass

Spectrometry data are predicted based on the known spectral characteristics of its constituent

ions, diethanolammonium and linoleate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Diethanolammonium Linoleate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.35 m 4H -CH=CH- (Linoleate)

3.84 t 2H
-CH₂-OH

(Diethanolammonium)

3.78 t 2H
-CH₂-OH

(Diethanolammonium)

3.55 t 2H
-CH₂-N-

(Diethanolammonium)

3.50 t 2H
-CH₂-N-

(Diethanolammonium)

2.77 t 2H
=CH-CH₂-CH=

(Linoleate)

2.39 t 2H
-CH₂-COO⁻

(Linoleate)

2.04 q 4H -CH₂-CH= (Linoleate)

1.62 m 2H
-CH₂-CH₂-COO⁻

(Linoleate)

1.29 m 14H -(CH₂)₇- (Linoleate)

0.88 t 3H -CH₃ (Linoleate)

Table 2: Predicted ¹³C NMR Spectroscopic Data for Diethanolammonium Linoleate
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Chemical Shift (δ) ppm Assignment

~180 -COO⁻ (Linoleate)

~130 -CH=CH- (Linoleate)

~128 -CH=CH- (Linoleate)

~60 -CH₂-OH (Diethanolammonium)

~51 -CH₂-N- (Diethanolammonium)

~34 -CH₂-COO⁻ (Linoleate)

~32 -(CH₂)n- (Linoleate)

~29 -(CH₂)n- (Linoleate)

~27 -(CH₂)n- (Linoleate)

~26 =CH-CH₂-CH= (Linoleate)

~25 -(CH₂)n- (Linoleate)

~23 -CH₂-CH₃ (Linoleate)

~14 -CH₃ (Linoleate)

Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: FTIR Spectroscopic Data for Diethanolammonium Linoleate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15194538?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15194538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3350 Broad

O-H stretch

(Diethanolammonium), N-H

stretch (secondary amine)

~2925 Strong
C-H stretch (aliphatic,

Linoleate)

~2855 Strong
C-H stretch (aliphatic,

Linoleate)

~1630 Strong
C=O stretch (carboxylate,

Linoleate)

~1560 Medium N-H bend (secondary amine)

~1465 Medium C-H bend (aliphatic)

~1070 Medium
C-N stretch

(Diethanolammonium)

~1030 Medium C-O stretch (alcohol)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for Diethanolammonium Linoleate (ESI-MS)

m/z Ion

279.23 [Linoleic acid - H]⁻

106.08 [Diethanolamine + H]⁺

Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of

Diethanolammonium linoleate.

NMR Spectroscopy
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Given that Diethanolammonium linoleate is an ionic liquid, specific considerations are

necessary for NMR analysis.

Instrumentation:

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear

probe.

Sample Preparation:

Dissolve approximately 10-20 mg of Diethanolammonium linoleate in 0.5-0.7 mL of a

suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃)

are recommended.

Vortex the sample until fully dissolved.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-

2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans is required. A

proton-decoupled pulse sequence should be used. Typical parameters include a spectral

width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2

seconds.

FTIR Spectroscopy
As Diethanolammonium linoleate is a viscous liquid, the Attenuated Total Reflectance (ATR)

technique is the most suitable method for FTIR analysis.[1]

Instrumentation:

An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc

selenide crystal).
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Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small drop of Diethanolammonium linoleate directly onto the center of the ATR

crystal.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

After analysis, clean the ATR crystal thoroughly with a suitable solvent.

Mass Spectrometry
Electrospray Ionization (ESI) is the preferred method for the analysis of ionic compounds like

Diethanolammonium linoleate.

Instrumentation:

A mass spectrometer equipped with an ESI source.

Sample Preparation:

Prepare a dilute solution of Diethanolammonium linoleate (approximately 1-10 µg/mL) in a

solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water.

[2][3]

The addition of a small amount of a volatile acid (e.g., formic acid) for positive ion mode or a

volatile base (e.g., ammonium hydroxide) for negative ion mode can enhance ionization, but

may not be necessary for this pre-formed salt.

Data Acquisition:
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Positive Ion Mode: The diethanolammonium cation ([C₄H₁₂NO₂]⁺) is expected to be

observed at m/z 106.08.

Negative Ion Mode: The linoleate anion ([C₁₈H₃₁O₂]⁻) is expected to be observed at m/z

279.23.

The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and

temperature) should be optimized to achieve the best signal intensity and stability.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analyses

described.
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Caption: Workflow for NMR Spectroscopic Analysis.
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Caption: Workflow for FTIR Spectroscopic Analysis.
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Caption: Workflow for Mass Spectrometry Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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